5-(4-methylbenzenesulfonyl)-2H-pyrazol-3-amine
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Overview
Description
5-p-Tolyl-2H-pyrazol-3-ylamine: is a heterocyclic compound with the molecular formula C10H11N3 . It is characterized by a pyrazole ring substituted with a p-tolyl group at the 5-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with terminal alkynes . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 5-p-Tolyl-2H-pyrazol-3-ylamine may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 5-p-Tolyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, 5-p-Tolyl-2H-pyrazol-3-ylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of antileishmanial and antimalarial agents. Its derivatives have been evaluated for their efficacy against Leishmania and Plasmodium species, demonstrating significant activity .
Industry: In the industrial sector, 5-p-Tolyl-2H-pyrazol-3-ylamine is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 5-p-Tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways critical for the survival of pathogens. For instance, its antileishmanial activity is attributed to the inhibition of enzymes involved in the biosynthesis of essential biomolecules .
Comparison with Similar Compounds
- 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
- 5-Methyl-2-p-tolyl-2H-pyrazol-3-ol
- 2-Phenyl-5-p-tolyl-2H-pyrazol-3-ylamine
Comparison: Compared to these similar compounds, 5-p-Tolyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the p-tolyl group at the 5-position and the amine group at the 3-position enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3O2S/c1-7-2-4-8(5-3-7)16(14,15)10-6-9(11)12-13-10/h2-6H,1H3,(H3,11,12,13) |
InChI Key |
MJUPTMWDQAQKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)N |
Origin of Product |
United States |
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